4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
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Description
4-(4-ethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB is a synthetic compound that is structurally similar to a class of compounds called thiazolidinediones, which are known to have insulin-sensitizing properties. In
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands revealed moderate antibacterial and antifungal activities against various species, including E. coli and F. oxysporum, highlighting the potential of thiadiazole compounds in antimicrobial drug development (Vinusha et al., 2015).
Drug Design and Synthesis
Research in drug design and synthesis has led to the development of thiadiazole derivatives with significant biological activities. For example, the discovery of a potent and selective CDK2 inhibitor, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide, through structure-based drug design and high-throughput screening, showcases the utility of thiadiazole compounds in targeted therapy (Vulpetti et al., 2006).
Pharmacological Evaluation
Novel thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. A study found that compounds like 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide showed significant in vitro anti-inflammatory activity, comparable to ibuprofen, with minimal ulcerogenic potential, indicating their potential as safer therapeutic agents (Shkair et al., 2016).
Anticancer Agents
Thiazole and thiadiazole derivatives incorporating pyrimidine rings have been synthesized and assessed for their anticancer activity. Some of these compounds demonstrated moderate activity, suggesting the potential of thiadiazole derivatives in cancer therapy (Gomha et al., 2017).
properties
IUPAC Name |
4-(4-ethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-13-7-9-14(10-8-13)22-11-5-6-15(21)18-17-20-19-16(23-17)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUOKQZYGCTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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